molecular formula C28H40N2O17 B043516 Chitobiose octaacetate CAS No. 41670-99-9

Chitobiose octaacetate

Cat. No. B043516
CAS RN: 41670-99-9
M. Wt: 676.6 g/mol
InChI Key: JUYKRZRMNHWQCD-NCBZWLQXSA-N
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Description

Synthesis Analysis

Chitobiose octaacetate is synthesized from chitin through microbial degradation followed by acetylation, or by modified chemical degradation. These processes yield chitobiose octaacetate in moderate yields. The compound can be further manipulated chemically to produce various derivatives, including oxazoline derivatives, glycosides, and partially O-benzylated derivatives. The synthesis and manipulation of chitobiose octaacetate provide insights into the structural complexity and potential applications of this compound (Nishimura et al., 1989).

Molecular Structure Analysis

The molecular structure of chitobiose octaacetate and its derivatives is crucial for understanding their chemical behavior and potential applications. High-resolution structural analyses, particularly through X-ray diffraction, have revealed detailed information about the conformations and interactions of chitobiose octaacetate derivatives. These studies highlight the importance of specific molecular interactions, such as hydrogen bonding, in determining the structural and functional properties of chitobiose octaacetate and its derivatives (Papanikolau et al., 2001).

Chemical Reactions and Properties

Chitobiose octaacetate undergoes various chemical reactions that highlight its reactivity and versatility. For example, it can be transformed into chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through intramolecular N-glycosidation, demonstrating its potential as a building block for complex organic molecules (Francisco et al., 2003).

Physical Properties Analysis

The physical properties of chitobiose octaacetate and its derivatives, such as thermotropic liquid crystals, have been studied extensively. These compounds exhibit enantiotropic mesophases over a wide temperature range, which are of interest for materials science applications. The mesophase properties and structural analyses indicate that chitobiose octaacetate derivatives can form hexagonal columnar phases, making them promising materials for the development of novel liquid crystal displays and other technological applications (Sugiura et al., 1992).

Chemical Properties Analysis

The chemical properties of chitobiose octaacetate, such as its ability to serve as a substrate for enzymatic reactions, further demonstrate its utility in biochemical research. For instance, chitin deacetylase can acetylate chitobiose, producing N-acetylated products. This enzymatic reaction highlights the potential of chitobiose octaacetate as a substrate for studying enzyme-catalyzed modifications of chitinous materials (Tokuyasu et al., 1999).

Scientific Research Applications

  • Food Sector

    • Field : Applied Biochemistry and Biotechnology
    • Application : COS have potential applications in functional food, food preservation, and crop planting .
    • Methods : Among the available methods, enzymatic preparation stands out as a viable and environmentally friendly approach for COS synthesis .
    • Results : The bioactivities of single COS, including anti-tumor, antioxidant, antibacterial, anti-inflammatory, and plant defense inducer properties, exhibit close associations with DP values .
  • Pharmacokinetics and Bioavailability

    • Field : Bioresources and Bioprocessing
    • Application : A study was conducted to understand the pharmacokinetics, bioavailability, and tissue distribution of chitobiose and chitotriose in rats .
    • Methods : A sensitive and selective ultra-performance liquid chromatography–mass spectrometry (UPLC–MS) method was developed for determining chitobiose and chitotriose in rat serum and tissues .
    • Results : Chitobiose and chitotriose could be quickly absorbed into the blood, with an oral bioavailability of 0.32%–0.52% in rats .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak8.


Future Directions

Biotechnologically produced chitosans with nonrandom acetylation patterns differ from conventional chitosans in properties and activities. As with synthetic block co-polymers, controlling the distribution of building blocks within the biopolymer chain will open a new dimension of chitosan research and exploitation7.


properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYKRZRMNHWQCD-NCBZWLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11072451

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
SI Nishimura, K Kurita, H Kuzuhara - Chemistry letters, 1990 - journal.csj.jp
… -3-O-benzyl-4-O-(2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranoside (5) was efficiently prepared from chitobiose octaacetate in …
Number of citations: 9 www.journal.csj.jp
SI Nishimura, H Kuzuhara - Carbohydrate research, 1990 - Elsevier
… Attention was then directed to extension of the range of the oligosaccharides to chitobiose, an amino sugar disaccharide; a preparation of chitobiose octaacetate by regiospecific …
Number of citations: 23 www.sciencedirect.com
S OGURI, S TEJIMA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
… -glucopyranose (Chitobiose Octaacetate) (9) Authentic chitobiose octaacetate was prepared … The product was indistinguishable from authentic chitobiose octaacetate Dita“) m 301—303"…
Number of citations: 12 www.jstage.jst.go.jp
M Shaban, RW Jeanloz - Carbohydrate Research, 1971 - Elsevier
2-Acetamido-1,3,6-tri-O-acetyl-2-deoxy-4-O-(2-acetamido-3-O-acetyl-2-deoxy-β-d-glucopyranosyl)-β-d-glucopyranose was obtained from di-N-acetylchitobiose by formation of the 4,6-…
Number of citations: 32 www.sciencedirect.com
LR Berger, DM Reynold - Biochimica et biophysica acta, 1958 - Elsevier
… Chitobiose octaacetate was made by the method of BERGMANN, ZERVAS AND S1LBERK'~… by O-acetyl group saponification of chitobioseoctaacetate by the method of SEIDMAN AND …
Number of citations: 469 www.sciencedirect.com
M Spinola, RW Jeanloz - Journal of Biological Chemistry, 1970 - Elsevier
… SUMMARY The crystalline glycosyl chloride obtained by treatment of cr-chitobiose octaacetate with dry hydrogen chloride in acetyl chloride solution was treated with silver azide to give …
Number of citations: 81 www.sciencedirect.com
SI Nishimura, H Kuzuhara, Y Takiguchi… - Carbohydrate …, 1989 - Elsevier
… Chitobiose octaacetate (3) was preparable in moderate yield from chitin by microbial degradation followed by acetylation, or by modified chemical degradation. Compound …
Number of citations: 64 www.sciencedirect.com
WL Salo, HG Fletcher Jr - The Journal of Organic Chemistry, 1968 - ACS Publications
… The glycosidic bond in the /3-linked disaccharide derivative, chitobiose octaacetate (9), is slowly attacked by the reagent to give (after reacetylation) 3 and 5 but, under the conditions …
Number of citations: 14 pubs.acs.org
A Neuberger, RVP Rivers - Biochemical Journal, 1939 - ncbi.nlm.nih.gov
… the discoveryby Karrer & Hofmann [1929] ofan enzyme inHelixpomatia which is able tohydrolyse chitin to N-acetylglucosamine and, secondly, on the isolation of chitobiose octaacetate …
Number of citations: 61 www.ncbi.nlm.nih.gov
WL Salo, HG Fletcher Jr - The Journal of Organic Chemistry, 1969 - ACS Publications
When heated at 125 in butyl acetate solution and in the presence of butyl alcohol and zinc chloride, methyl 2-acetamido-2-deoxy-3, 4, 6-tri-Q-methyl-/3-D-glucopyranoside (ß 1) is …
Number of citations: 3 pubs.acs.org

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